molecular formula C21H19FN4O3S B2535133 2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide CAS No. 1251597-20-2

2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide

Cat. No.: B2535133
CAS No.: 1251597-20-2
M. Wt: 426.47
InChI Key: JJZJVTAVBYFRCQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 4-fluorophenyl group at the 4-position and an acetamide moiety linked to an m-tolyl (3-methylphenyl) group.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-15-4-2-5-17(12-15)24-20(27)13-25-14-26(18-9-7-16(22)8-10-18)21-19(30(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZJVTAVBYFRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a fluorophenyl group and a pyridothiadiazine ring, which may facilitate interactions with various biological targets.

  • IUPAC Name: this compound
  • Molecular Formula: C21H19FN4O3S
  • Molecular Weight: 440.49 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Enzyme Inhibition:
The compound may act as an inhibitor for certain protein kinases or enzymes critical to cellular processes. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.

Receptor Modulation:
It can bind to various receptors that influence cell signaling pathways related to inflammation and other physiological responses. This binding can alter receptor activity and downstream signaling cascades.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on various studies:

Biological Activity Effect Reference
Enzyme InhibitionInhibits specific kinases
Anti-inflammatory EffectsReduces inflammation markers
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against certain pathogens

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Effects:
    A study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Activity:
    Research indicated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties:
    The compound showed promising results against both Gram-positive and Gram-negative bacteria. Its effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide serves as a valuable building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for the development of new materials with tailored properties. Researchers can explore its potential in creating advanced polymers or coatings due to its chemical stability .

Biology

The compound's structure suggests potential interactions with biological targets. It may act as an inhibitor for certain enzymes or modulate receptor activity. Such interactions could be pivotal in drug discovery efforts aimed at treating diseases linked to specific biological pathways .

Mechanism of Action:

  • Enzyme Inhibition: The compound may inhibit protein kinases or other critical enzymes involved in cellular processes.
  • Receptor Modulation: It can bind to receptors that influence signaling pathways related to inflammation and cell proliferation .

Medicinal Applications

The medicinal chemistry domain is particularly interested in this compound for its potential therapeutic effects. Investigations into its efficacy against various diseases are ongoing. The unique structural characteristics may allow it to interact favorably with key molecular targets involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Reference
2-[4-(4-Methylphenyl)-1,1-dioxo-...acetamide (P585-2079) 4-Methylphenyl vs. 4-fluorophenyl; benzyl vs. m-tolyl ~452 (estimated) Not reported Not specified
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazothiazole vs. pyridothiadiazine; additional fluorophenyl 490.51 Not reported Kinase inhibition (implied by structural class)
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromene-pyrazolopyrimidine core vs. pyridothiadiazine 571.20 302–304 Antiproliferative (assumed from chromene)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Oxadiazole-thioether vs. pyridothiadiazine; nitro substitution ~528 (estimated) Not reported Antiproliferative (explicitly tested)

Key Findings

Core Heterocycle Impact: The pyridothiadiazine-1,1-dioxide core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, contrasting with the imidazothiazole in or oxadiazole in , which may offer different electronic profiles (e.g., electron-deficient vs. electron-rich regions). The sulfone group in the target compound enhances solubility compared to non-oxidized thiadiazine analogs but reduces lipophilicity relative to chromene-containing derivatives .

Substituent Effects: Fluorophenyl vs. m-Tolyl vs.

Synthetic Routes :

  • The target compound’s synthesis likely involves cyclocondensation of thioacetamide derivatives with maleimides or similar electrophiles, analogous to methods in . In contrast, chromene-pyrazolopyrimidine analogs require Suzuki-Miyaura couplings, and oxadiazole-thioacetamides utilize nucleophilic displacement with potassium carbonate.

Biological Activity Trends: Compounds with fused heterocycles (e.g., pyridothiadiazine, imidazothiazole) often exhibit kinase inhibition due to ATP-binding mimicry . Derivatives with nitro or chlorophenyl groups (e.g., ) show pronounced antiproliferative activity, possibly due to redox cycling or DNA intercalation.

Hydrogen Bonding and Crystal Packing

The acetamide moiety in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets or crystal lattice stabilization. Evidence from highlights that such motifs often form infinite chains (C(4) or C(6) graph sets) in crystalline states, influencing solubility and dissolution rates.

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